molecular formula C16H14FN3O3S2 B2722479 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 923113-69-3

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide

Cat. No. B2722479
CAS RN: 923113-69-3
M. Wt: 379.42
InChI Key: SDWWDJCLUJBAMW-UHFFFAOYSA-N
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Description

“N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide” is a chemical compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with other compounds. For instance, N-phenyl anthranilic acid was used in one study . The intermediate compounds were then treated with other reagents such as 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

While specific structural data for “N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide” is not available, benzothiazole derivatives generally have a planar structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide: serves as a valuable building block in the synthesis of sulfonamides, a class of compounds with diverse pharmacological activities. Researchers use it to create novel sulfonamide derivatives, which may have potential as antimicrobial agents, antitumor drugs, or enzyme inhibitors .

Anticancer Agents

The compound has been employed in the synthesis of aminotetralin-derived sulfamides. These derivatives exhibit anticancer properties and are being investigated for their efficacy against various cancer types. Researchers explore their mechanisms of action and potential for targeted therapies .

Acetylcholinesterase Inhibitors

In the field of neuropharmacology, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide has shown promise as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors play a crucial role in treating neurodegenerative disorders such as Alzheimer’s disease. Researchers study the compound’s interactions with the enzyme and its potential therapeutic applications .

Coupling Reactions

The compound participates in esterification and amidation reactions. For instance, it can react with carboxylic acids to form amides or esters. Researchers have utilized it in the synthesis of coumaperine, a natural product with interesting biological activities. These coupling reactions provide a versatile platform for creating structurally diverse molecules .

Asymmetric Synthesis

Recent work has demonstrated the highly enantioselective arylation of N,N-dimethylsulfamoyl-protected aldimines. Rhodium-catalyzed addition of arylboroxines to these substrates yields chiral diarylmethylamines with excellent enantioselectivities. Such asymmetric syntheses are valuable for accessing complex chiral molecules .

Coordination Chemistry

Researchers explore the coordination behavior of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide with transition metal ions. The compound’s sulfur and nitrogen atoms can serve as coordination sites, leading to the formation of metal complexes. These complexes may exhibit interesting magnetic, luminescent, or catalytic properties .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. Some benzothiazole derivatives have shown anti-inflammatory activity, possibly through COX-1 inhibition .

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWDJCLUJBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide

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